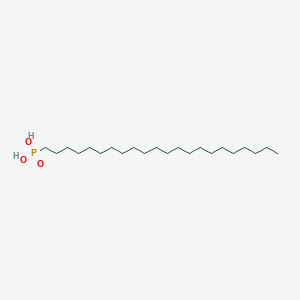
Docosylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosylphosphonic acid is a long-chain phosphonic acid with a 22-carbon alkyl chain attached to a phosphonic acid group. This compound is part of the broader class of phosphonic acids, which are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . Phosphonic acids are known for their structural analogy with phosphate moieties and their coordination or supramolecular properties .
Métodos De Preparación
The synthesis of docosylphosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods may involve the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Análisis De Reacciones Químicas
Docosylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the alkyl chain or the phosphonic acid group.
Substitution: The hydroxy groups in the phosphonic acid can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Docosylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of cell membranes and lipid interactions due to its long alkyl chain.
Mecanismo De Acción
The mechanism of action of docosylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, facilitating coordination and supramolecular interactions . In biological systems, this compound can interact with cell membranes and proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Docosylphosphonic acid can be compared with other long-chain phosphonic acids, such as octadecylphosphonic acid and hexadecylphosphonic acid. These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its longer alkyl chain, which can provide distinct properties in terms of hydrophobicity and molecular interactions .
Similar Compounds
- Octadecylphosphonic acid
- Hexadecylphosphonic acid
- Dodecylphosphonic acid
This compound’s longer chain length makes it particularly useful in applications requiring enhanced hydrophobicity and stronger molecular interactions.
Propiedades
Número CAS |
80417-62-5 |
|---|---|
Fórmula molecular |
C22H47O3P |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
docosylphosphonic acid |
InChI |
InChI=1S/C22H47O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3,(H2,23,24,25) |
Clave InChI |
QHAWVNRKILDJLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


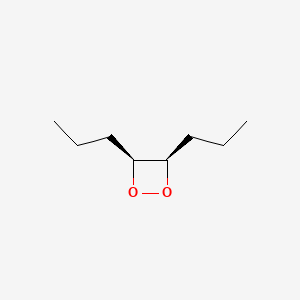
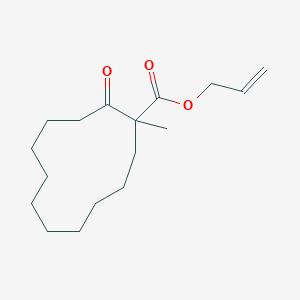
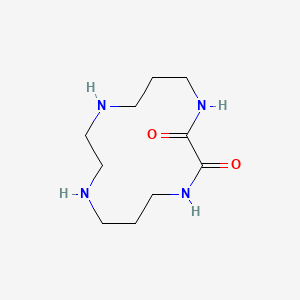

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
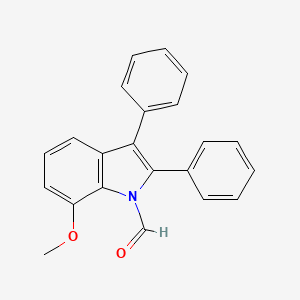
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
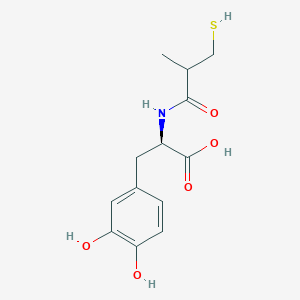
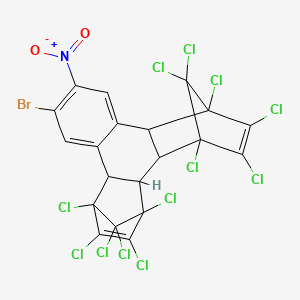
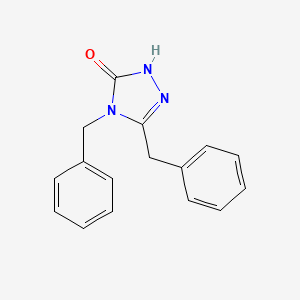
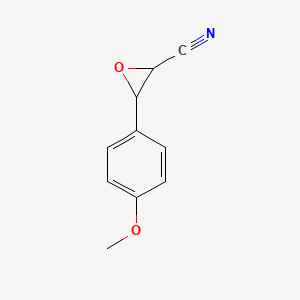
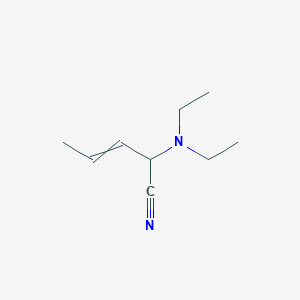
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
